molecular formula C13H24N2O3 B2481606 N-Cyclopentyl 2-(boc-amino)propanamide CAS No. 1030879-73-2

N-Cyclopentyl 2-(boc-amino)propanamide

Cat. No. B2481606
CAS RN: 1030879-73-2
M. Wt: 256.346
InChI Key: FPJDSGXSDUWPCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-Cyclopentyl 2-(boc-amino)propanamide often involves strategic functionalization and protection of amino groups to enable selective reactions in multi-step synthesis pathways. For instance, the synthesis of cyclosulfamides starting from amino acids and chlorosulfonyl isocyanate showcases a method where amino groups are protected and then used in further synthetic steps to build complex molecules (Regainia et al., 2000). Similarly, the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid demonstrates the utility of protected amino groups in constructing peptide chains (Abele, Seiler, & Seebach, 1999).

Molecular Structure Analysis

The molecular structure of compounds like N-Cyclopentyl 2-(boc-amino)propanamide is crucial for their chemical behavior and interaction with other molecules. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures, providing insights into the arrangement of atoms and the spatial configuration of the molecule, which is essential for understanding its reactivity and properties.

Chemical Reactions and Properties

N-Cyclopentyl 2-(boc-amino)propanamide and related compounds participate in various chemical reactions, including cycloadditions and nucleophilic substitutions, due to the presence of reactive functional groups. The Boc group, in particular, is a common protecting group for amino acids in peptide synthesis, allowing for selective reactions at other sites of the molecule. The versatility of these compounds in chemical reactions is a key aspect of their utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of N-Cyclopentyl 2-(boc-amino)propanamide, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are important for determining the conditions under which the compound can be used in chemical reactions and for its purification and characterization.

Chemical Properties Analysis

The chemical properties of N-Cyclopentyl 2-(boc-amino)propanamide, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. The Boc-protected amino group, for example, renders the amino group inert to certain reactions, allowing for selective transformations at other sites of the molecule.

For more in-depth information on the synthesis, structure, and properties of related compounds, the following references provide valuable insights:

  • Regainia et al. (2000) detailed the synthesis of cyclosulfamides from amino acids, showcasing methods for protecting amino groups during synthesis (Regainia et al., 2000).
  • Abele, Seiler, & Seebach (1999) discussed the synthesis and structure of β-oligopeptides, highlighting the importance of molecular structure in chemical reactivity (Abele, Seiler, & Seebach, 1999).

Scientific Research Applications

Organic Synthesis Applications

N-Cyclopentyl 2-(boc-amino)propanamide derivatives serve as key intermediates in the synthesis of complex organic compounds. For instance, the preparation and study of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, obtained through reactions involving boc-protected amino acids, have shown potent biological activity as root growth inhibitors in agricultural research (Kitagawa & Asada, 2005). Similarly, the synthesis of 1,2,5-thiadiazolidines 1,1-dioxides (cyclosulfamides) from amino acids and chlorosulfonyl isocyanate, where N2 substitution by the BOC group is a critical step, highlights its utility in generating valuable tools for asymmetric synthesis (Regainia et al., 2000).

Biocatalytic and Asymmetric Synthesis

The compound and its derivatives find extensive application in biocatalytic processes and asymmetric synthesis, contributing to the development of pharmaceuticals and bioactive molecules. For example, biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester using a newly isolated Sphingomonas aquatilis underscores the role of N-Boc protected intermediates in producing key chiral molecules for drug development (Zhu et al., 2018).

Peptide Synthesis and Modifications

N-Cyclopentyl 2-(boc-amino)propanamide derivatives are pivotal in peptide synthesis, particularly in protecting amino groups during peptide chain assembly. Studies demonstrate their utility in generating peptide-based structures with potential as organocatalysts, drug leads, or biomimetic materials. For instance, the synthesis of protected derivatives and short peptides incorporating novel Cα-tetrasubstituted α-amino acids showcases the versatility of Boc-protected intermediates in constructing fluorescent, bioactive peptides (Lohier et al., 2006).

Catalyst and Green Chemistry

The role of N-Cyclopentyl 2-(boc-amino)propanamide derivatives extends into green chemistry and catalysis, exemplified by efficient protocols for N-tert-butyloxycarbonylation of amines using environmentally benign catalysts. Such methodologies not only highlight the compound's significance in synthesizing N-Boc protected amines but also its contribution to developing cleaner, more sustainable chemical processes (Heydari et al., 2007).

properties

IUPAC Name

tert-butyl N-[1-(cyclopentylamino)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(14-12(17)18-13(2,3)4)11(16)15-10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJDSGXSDUWPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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